![molecular formula C25H29NO6 B12307295 5-(tert-butoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methyl-5-oxopentanoic acid](/img/structure/B12307295.png)

5-(tert-butoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methyl-5-oxopentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

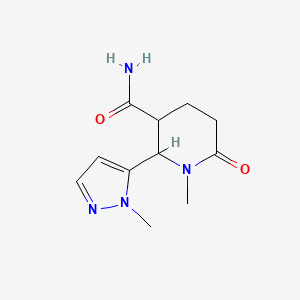

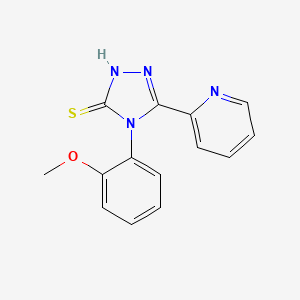

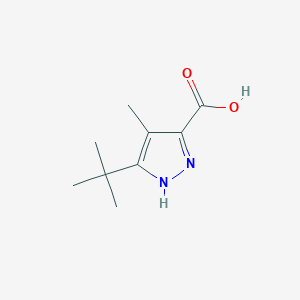

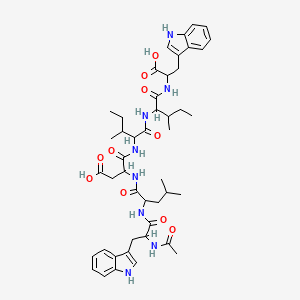

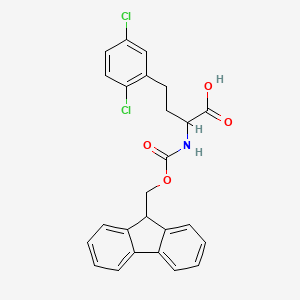

L’acide N-Fmoc-2-méthyl-L-glutamique, ester 5-tert-butylique est un dérivé de l’acide glutamique, un acide aminé essentiel en biochimie. Ce composé est largement utilisé dans la synthèse peptidique en raison de sa capacité à protéger les groupes amine pendant le processus de synthèse. La présence du groupe fluorenylméthyloxycarbonyle (Fmoc) et de l’ester tert-butylique en fait un élément précieux dans la préparation de peptides complexes et d’autres molécules bioactives .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acide N-Fmoc-2-méthyl-L-glutamique, ester 5-tert-butylique implique généralement la protection des groupes amine et carboxyle de l’acide glutamique. Le processus commence par la réaction de l’acide L-glutamique avec le chloroformate de tert-butyle pour former l’ester tert-butylique. Cet intermédiaire est ensuite mis à réagir avec le chlorure de fluorenylméthyloxycarbonyle (Fmoc-Cl) pour introduire le groupe Fmoc .

Méthodes de production industrielle

Dans les milieux industriels, la production de l’acide N-Fmoc-2-méthyl-L-glutamique, ester 5-tert-butylique suit des voies de synthèse similaires mais à plus grande échelle. Les réactions sont réalisées dans de grands réacteurs avec un contrôle précis de la température, du pH et du temps de réaction afin de garantir un rendement et une pureté élevés. Le produit final est généralement purifié par des techniques telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

L’acide N-Fmoc-2-méthyl-L-glutamique, ester 5-tert-butylique subit diverses réactions chimiques, notamment :

Réactions de déprotection : Élimination du groupe Fmoc en utilisant des bases comme la pipéridine.

Hydrolyse de l’ester : Hydrolyse de l’ester tert-butylique pour obtenir l’acide carboxylique libre.

Formation de la liaison amide : Réaction avec des amines pour former des liaisons peptidiques

Réactifs et conditions courants

Déprotection : La pipéridine dans le diméthylformamide (DMF) est couramment utilisée pour éliminer le groupe Fmoc.

Hydrolyse : Des conditions acides, telles que l’acide trifluoroacétique (TFA), sont utilisées pour hydrolyser l’ester tert-butylique.

Formation de la liaison amide : Des réactifs de couplage comme le HATU ou l’EDCI sont utilisés en présence de bases comme le DIPEA

Principaux produits formés

Élimination du Fmoc : Donne l’acide 2-méthyl-L-glutamique, ester 5-tert-butylique.

Hydrolyse de l’ester : Produit l’acide 2-méthyl-L-glutamique.

Synthèse peptidique : Forme des peptides avec des résidus d’acide 2-méthyl-L-glutamique

Applications De Recherche Scientifique

L’acide N-Fmoc-2-méthyl-L-glutamique, ester 5-tert-butylique est largement utilisé dans la recherche scientifique, en particulier dans :

Synthèse peptidique : Comme élément constitutif pour la synthèse de peptides et de protéines.

Développement de médicaments : Dans la conception et la synthèse de médicaments à base de peptides.

Bioconjugaison : Pour la préparation de conjugués peptidiques avec d’autres molécules bioactives.

Science des matériaux : Dans le développement de matériaux et de nanostructures à base de peptides

Mécanisme D'action

Le principal mécanisme d’action de l’acide N-Fmoc-2-méthyl-L-glutamique, ester 5-tert-butylique implique son rôle de groupe protecteur dans la synthèse peptidique. Le groupe Fmoc protège la fonctionnalité amine de l’acide aminé, empêchant les réactions secondaires indésirables pendant la formation de la liaison peptidique. L’ester tert-butylique protège le groupe carboxyle, permettant une déprotection sélective et des réactions subséquentes .

Comparaison Avec Des Composés Similaires

Composés similaires

- Acide Fmoc-L-glutamique, ester 5-tert-butylique

- Acide Fmoc-L-β-glutamique, ester 5-tert-butylique

- Acide Fmoc-L-aspartique, ester 4-tert-butylique

Unicité

L’acide N-Fmoc-2-méthyl-L-glutamique, ester 5-tert-butylique est unique en raison de la présence du groupe 2-méthyle, qui peut influencer les propriétés stériques et électroniques du composé. Cela peut affecter sa réactivité et les propriétés des peptides synthétisés à l’aide de cet élément constitutif .

Propriétés

Formule moléculaire |

C25H29NO6 |

|---|---|

Poids moléculaire |

439.5 g/mol |

Nom IUPAC |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |

InChI |

InChI=1S/C25H29NO6/c1-24(2,3)32-21(27)13-14-25(4,22(28)29)26-23(30)31-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,13-15H2,1-4H3,(H,26,30)(H,28,29) |

Clé InChI |

VQJPOKXHUZJEJQ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)CCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride](/img/structure/B12307217.png)

![Hexabromo-O6-corona[3]arene[3]tetrazine](/img/structure/B12307231.png)

![3-[(2r)-Pyrrolidin-2-yl]propan-1-ol hydrochloride](/img/structure/B12307267.png)

![[17-acetyloxy-4-ethoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12307288.png)

![4,6-Diamino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside](/img/structure/B12307306.png)